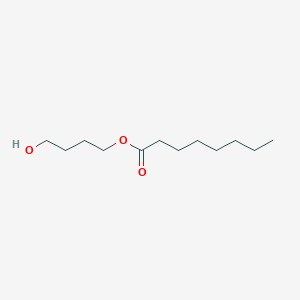
4-Hydroxybutyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl octanoate is an organic compound with the molecular formula C12H24O3 It is an ester formed from the reaction of 4-hydroxybutanol and octanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl octanoate can be synthesized through esterification, where 4-hydroxybutanol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve greener synthesis routes.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of 4-oxobutyl octanoate or 4-carboxybutyl octanoate.
Reduction: Formation of 4-hydroxybutyl octanol.
Substitution: Formation of substituted 4-hydroxybutyl derivatives.
Scientific Research Applications
4-Hydroxybutyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Medicine: Investigated for its role in drug delivery systems and as a component in biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of 4-hydroxybutyl octanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing 4-hydroxybutanol and octanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
4-Hydroxybutyl acetate: Similar structure but with an acetate group instead of an octanoate group.
4-Hydroxybutyl butyrate: Contains a butyrate group instead of an octanoate group.
4-Hydroxybutyl decanoate: Contains a decanoate group, making it more hydrophobic than 4-hydroxybutyl octanoate.
Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its moderate chain length allows it to interact effectively with both aqueous and lipid environments, enhancing its utility in drug delivery and polymer science.
Properties
CAS No. |
256234-26-1 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-hydroxybutyl octanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-9-12(14)15-11-8-7-10-13/h13H,2-11H2,1H3 |
InChI Key |
RETXUWFOZKDPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)


![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
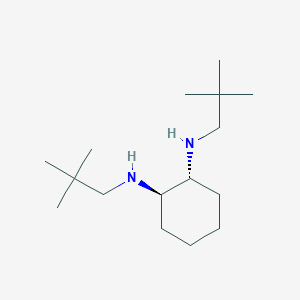

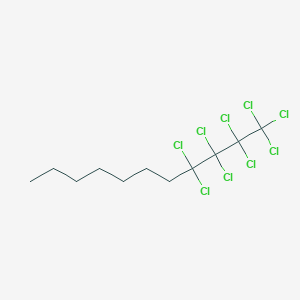

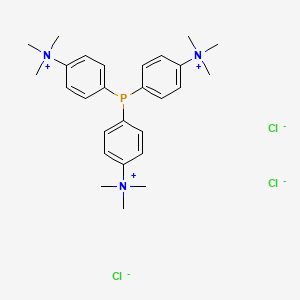
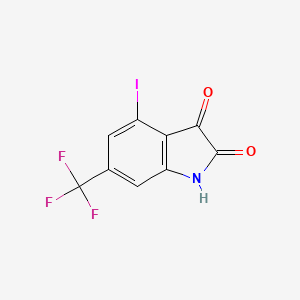
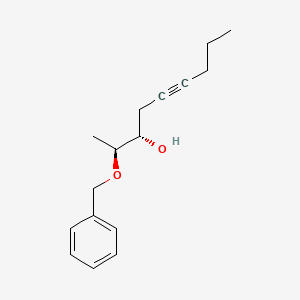
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)
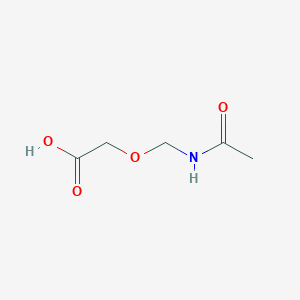
![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
